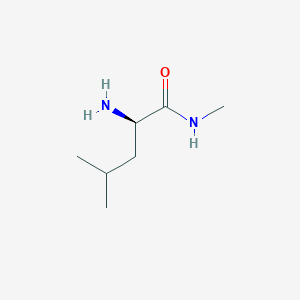

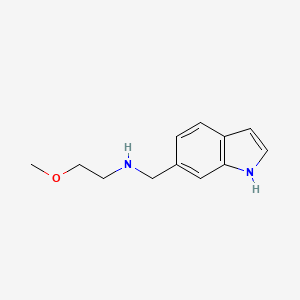

(R)-2-Amino-N-methyl-4-methylpentanamide

Descripción general

Descripción

(R)-2-Amino-N-methyl-4-methylpentanamide, also known as (R)-2-Amino-N-methyl-4-methylpentanoic acid or (R)-AMMP, is an amino acid derivative that has been used for a variety of scientific research applications. It is a chiral compound, meaning that it can exist as two distinct forms, L and D, which differ in their configurations at the chiral center. This compound is relatively new, having been first synthesized in 2008, but it has already been utilized in a variety of laboratory experiments. In

Aplicaciones Científicas De Investigación

Potential Therapeutic Advantages of R(−)-MDMA

Research into the pharmacodynamics, neurotoxicity, physiological effects, and behavioral impacts of R(−)-MDMA has suggested that it may maintain the therapeutic effects of MDMA while exhibiting a reduced side effect profile. This aspect is particularly relevant in the context of adjunct psychotherapy for psychiatric conditions, where minimizing adverse effects is crucial for patient compliance and overall treatment success. The preclinical evidence supports the notion that R(−)-MDMA could offer an improved therapeutic index, a key consideration for future clinical investigations aimed at harnessing its potential benefits in a controlled manner (Pitts et al., 2018).

Pharmacological and Biochemical Research

The ninhydrin reaction's role in analyzing amino acids, peptides, and proteins across various scientific fields further underscores the significance of compounds like (R)-2-Amino-N-methyl-4-methylpentanamide. This reaction, pivotal for detecting primary amino groups, has broad applications ranging from agricultural to biomedical sciences, highlighting the compound's relevance beyond psychiatric research. The adaptability of the ninhydrin reaction to manual and automated processes, alongside its application in diverse disciplines, emphasizes the importance of understanding the biochemical properties of amino acids and related compounds (Friedman, 2004).

Propiedades

IUPAC Name |

(2R)-2-amino-N,4-dimethylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-5(2)4-6(8)7(10)9-3/h5-6H,4,8H2,1-3H3,(H,9,10)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBDTAYIDBPBRN-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)NC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-N-methyl-4-methylpentanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine](/img/structure/B3123766.png)

![ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3123830.png)

![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid](/img/structure/B3123852.png)

![2-[4-(Carboxymethyl)-1,4,8,11-tetrazabicyclo[6.6.2]hexadecan-11-yl]acetic acid](/img/structure/B3123859.png)

![1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B3123878.png)